Propylene glycol diisostearate
Description
Properties
CAS No. |
68958-54-3 |
|---|---|
Molecular Formula |
C39H76O4 |
Molecular Weight |
609 g/mol |
IUPAC Name |
2-(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate |
InChI |
InChI=1S/C39H76O4/c1-35(2)30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(40)42-34-37(5)43-39(41)33-29-25-21-17-13-9-7-11-15-19-23-27-31-36(3)4/h35-37H,6-34H2,1-5H3 |
InChI Key |
OATHWIHWTWDNLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Other CAS No. |
68958-54-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Key Observations :
- Branched vs. Straight-Chain Acids : PGDI’s branched isostearic acid reduces crystallinity compared to distearate (straight-chain), resulting in a lighter feel .
- Alcohol Core : Propylene glycol esters (PGDI, distearate) are smaller molecules than PEG or glycerin derivatives, affecting solubility and application (e.g., PEG derivatives are water-soluble) .
Performance in Formulations
- Texture : PGDI’s branched structure provides a smoother feel compared to distearate’s waxy consistency .
- Stability : PGDI and glyceryl diisostearate exhibit better oxidative stability than laurate esters, which are prone to rancidity .
- Compatibility : PEG derivatives are incompatible with cationic surfactants, whereas PGDI is more versatile in formulations .
Preparation Methods
Reaction Mechanism and Stoichiometry
Direct esterification involves the reaction of propylene glycol (1,2-propanediol) with isostearic acid (a branched-chain C18 fatty acid) under acidic conditions. The process follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of propylene glycol react with the carboxylic acid groups of isostearic acid. A molar ratio of 1:2 (propylene glycol to isostearic acid) is typically employed to favor diester formation. The reaction is reversible, necessitating the removal of water to shift the equilibrium toward product formation.
The general reaction is represented as:
$$
\text{C}3\text{H}8\text{O}2 + 2\,\text{C}{18}\text{H}{36}\text{O}2 \rightleftharpoons \text{C}{39}\text{H}{74}\text{O}4 + 2\,\text{H}2\text{O}
$$
Excess isostearic acid (10–20% above stoichiometric requirements) is often used to drive the reaction to completion.
Catalysts and Reaction Conditions
Sulfuric acid (0.5–1.0% w/w) and p-toluenesulfonic acid (0.3–0.7% w/w) are common homogeneous acid catalysts. Reactions are conducted at 120–160°C for 4–8 hours under inert atmospheres to prevent oxidation. Recent studies highlight the use of heterogeneous catalysts, such as Amberlyst-15, which simplify post-reaction separation and reduce corrosion risks.
Table 1: Typical Conditions for Direct Esterification
| Parameter | Range |
|---|---|
| Temperature | 120–160°C |
| Catalyst Concentration | 0.3–1.0% w/w |
| Reaction Time | 4–8 hours |
| Yield | 75–90% |
Yield Optimization and Byproduct Management
Water removal is critical for yield optimization. Dean-Stark traps or molecular sieves are employed to continuously extract water. Byproducts include monoesters (propylene glycol monoisostearate) and unreacted starting materials. Post-reaction neutralization with sodium bicarbonate or calcium carbonate minimizes residual acidity. Vacuum distillation (150–200°C at 1–5 mmHg) separates the diester from monoesters and fatty acid residues.
Transesterification of Propylene Glycol with Isostearic Acid Esters
Alkaline-Catalyzed Transesterification
Transesterification involves reacting propylene glycol with methyl isostearate in the presence of alkaline catalysts (e.g., sodium methoxide, 0.5–1.5% w/w). The reaction proceeds via nucleophilic attack of the glycolate ion on the ester carbonyl group:
$$
\text{C}3\text{H}8\text{O}2 + 2\,\text{CH}3\text{OCOC}{17}\text{H}{35} \rightarrow \text{C}{39}\text{H}{74}\text{O}4 + 2\,\text{CH}3\text{OH}
$$
Methanol is removed under reduced pressure (50–70°C at 20–50 mmHg) to favor diester formation. This method avoids water generation, simplifying purification.
Industrial-Scale Considerations
Industrial processes often use continuous stirred-tank reactors (CSTRs) with in-line monitoring of methanol levels. Catalyst recovery via ion-exchange resins reduces costs. A 2023 study demonstrated that enzymatic transesterification using lipases (e.g., Candida antarctica Lipase B) achieves 88–92% yields at 60–70°C, offering an eco-friendly alternative.
Table 2: Transesterification Methods Compared
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Alkaline | NaOCH₃ | 80–100°C | 80–85% |
| Enzymatic | Lipase | 60–70°C | 88–92% |
Acylation Using Isostearoyl Chloride
Reaction Overview and Advantages
Propylene glycol reacts with isostearoyl chloride in anhydrous dichloromethane or toluene, catalyzed by tertiary amines (e.g., pyridine, triethylamine). This method proceeds rapidly (1–3 hours) at 25–40°C:
$$
\text{C}3\text{H}8\text{O}2 + 2\,\text{ClCOC}{17}\text{H}{35} \rightarrow \text{C}{39}\text{H}{74}\text{O}4 + 2\,\text{HCl}
$$
The base neutralizes HCl, driving the reaction forward. Yields exceed 95%, but the high cost of isostearoyl chloride limits industrial use.
Purification and Quality Control Techniques
Distillation and Fractionation
Molecular distillation (130–180°C at 0.001–0.01 mmHg) effectively separates diesters (boiling point: ~280°C) from monoesters (bp: ~220°C). Crystallization from acetone or hexane at −20°C further purifies the product.
Chromatographic Analysis
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for quantifying diester purity. A 30 m × 0.25 mm DB-5MS column (60°C to 320°C at 10°C/min) resolves monoesters, diesters, and fatty acids. The JECFA mandates a minimum of 85% total fatty acid esters for food-grade products.
Table 3: Purity Criteria for Propylene Glycol Diisostearate
| Parameter | Specification |
|---|---|
| Total Esters | ≥85% |
| Acid Value | ≤4 mg KOH/g |
| Sulfated Ash | ≤0.5% |
Industrial Applications and Method Selection
Cosmetic vs. Pharmaceutical Manufacturing
Cosmetic grades prioritize cost-effectiveness, favoring direct esterification with post-distillation. Pharmaceutical applications require ultra-high purity (≥98%), often achieved via enzymatic transesterification or acylation.
Environmental and Economic Impact
Enzymatic methods reduce energy consumption by 30–40% compared to acid-catalyzed routes. Waste streams from alkaline processes require neutralization, increasing treatment costs. Life-cycle analyses suggest that biodiesel-derived propylene glycol could lower the carbon footprint by 20% by 2030.
Q & A
Q. How can researchers standardize batch-to-batch reproducibility in academic synthesis?
- Recommendation : Adopt quality-by-design (QbD) principles:
- Critical quality attributes (CQAs) : Diester content, acid value.
- Process analytical technology (PAT) : Inline FTIR for real-time reaction monitoring.
Document deviations using Ishikawa diagrams to trace root causes (e.g., raw material variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
